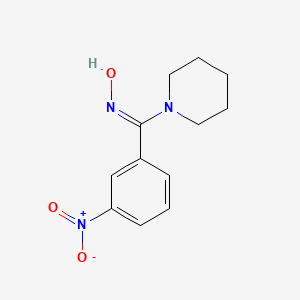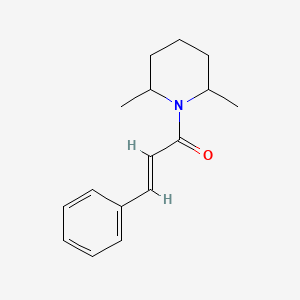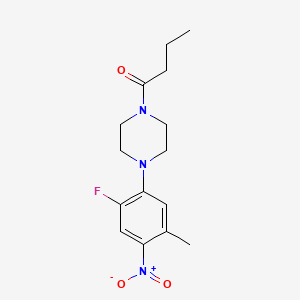
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone, also known as FTY720, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to investigations of its potential use in treating a range of diseases, including multiple sclerosis, cancer, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone involves the binding of the compound to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. This binding prevents the egress of immune cells from lymphoid tissues, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has a range of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inducing apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is its unique mechanism of action, which makes it a promising candidate for the treatment of a range of diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone. One area of interest is the use of the compound in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone's effects on the gut microbiome and its potential use in treating inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone is synthesized through a multi-step process, starting with the reaction of 2,3,4,5-tetramethylpyridine with furfural. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield 3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone.
Aplicaciones Científicas De Investigación
3-(2-furylmethylene)-1,2,5-trimethyl-4-piperidinone has been extensively studied for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases.
Propiedades
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-1,2,5-trimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-8-14(3)10(2)12(13(9)15)7-11-5-4-6-16-11/h4-7,9-10H,8H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPFSHVPNUUPK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(=CC2=CC=CO2)C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(/C(=C\C2=CC=CO2)/C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-one, 3-(2-furanylmethylene)-1,2,5-trimethyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)